molecular formula C19H21ClN4O2S B11171036 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171036
M. Wt: 404.9 g/mol
InChI Key: WVJDTCHJUZORBN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a chlorobenzyl group, and a pyrrolidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

The final step involves the coupling of the thiadiazole derivative with 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms of action. In cancer cells, it inhibits the activity of protein kinase CK2, leading to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. In inflammation, it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of inflammatory cytokines. In fibrosis, it inhibits the transforming growth factor beta (TGF-β) pathway, reducing the accumulation of scar tissue.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene]nitramide
  • N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

Uniqueness

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring, a chlorobenzyl group, and a pyrrolidine carboxamide moiety. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H21ClN4O2S

Molecular Weight

404.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21ClN4O2S/c20-14-7-5-12(6-8-14)9-16-22-23-19(27-16)21-18(26)13-10-17(25)24(11-13)15-3-1-2-4-15/h5-8,13,15H,1-4,9-11H2,(H,21,23,26)

InChI Key

WVJDTCHJUZORBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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